N-Methyl-N-phenylazetidin-3-amine. hcl
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Overview
Description
N-Methyl-N-phenylazetidin-3-aminehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylazetidin-3-aminehydrochloride typically involves the reaction of N-methyl-N-phenylazetidin-3-amine with hydrochloric acid. The process can be carried out under various conditions, but a common method involves the use of an organic solvent such as dichloromethane or ethanol, with the reaction being conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N-phenylazetidin-3-aminehydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylazetidin-3-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-Methyl-N-phenylazetidin-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylazetidin-3-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring with different reactivity and applications.
Uniqueness
N-Methyl-N-phenylazetidin-3-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15ClN2 |
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Molecular Weight |
198.69 g/mol |
IUPAC Name |
N-methyl-N-phenylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-12(10-7-11-8-10)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H |
InChI Key |
KFKYNIUMRYEYRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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